N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-chlorobenzohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide.
Piperazine Substitution: The brominated indole is reacted with 4-methylpiperazine to introduce the piperazine moiety.
Hydrazide Formation: The final step involves the reaction of the substituted indole with 4-chlorobenzohydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- **5-Bromo-1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-ylidene}-4-chlorobenzohydrazide
- **5-Bromo-1-[(4-methylpiperazino)methyl]-2-oxo-1,2-dihydro-3H-indole-3-ylidene}-4-fluorobenzohydrazide
Uniqueness
N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-4-CHLOROBENZOHYDRAZIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H21BrClN5O2 |
---|---|
Molecular Weight |
490.8 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-chlorobenzamide |
InChI |
InChI=1S/C21H21BrClN5O2/c1-26-8-10-27(11-9-26)13-28-18-7-4-15(22)12-17(18)19(21(28)30)24-25-20(29)14-2-5-16(23)6-3-14/h2-7,12,30H,8-11,13H2,1H3 |
InChI Key |
LMDMNVWBQGBZRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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